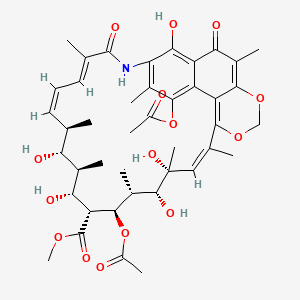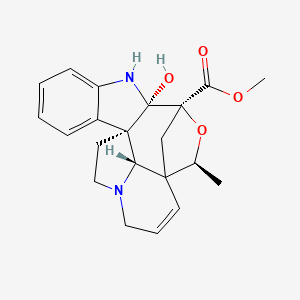
Barium132
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium-132 is an isotope of the chemical element barium, which has the atomic number 56. Barium is a soft, silvery alkaline earth metal that is never found in nature as a free element due to its high chemical reactivity. Barium-132 is one of the stable isotopes of barium and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium-132 can be produced through the enrichment of naturally occurring barium isotopes. The process involves the separation of isotopes using techniques such as gas centrifugation or laser isotope separation. These methods rely on the slight differences in mass between the isotopes to achieve separation .
Industrial Production Methods
In industrial settings, barium-132 is typically produced by irradiating barium-131 with neutrons in a nuclear reactor. This process converts barium-131 into barium-132 through neutron capture. The irradiated material is then processed to separate and purify the barium-132 isotope .
Chemical Reactions Analysis
Types of Reactions
Barium-132, like other barium isotopes, undergoes various chemical reactions, including:
Oxidation: Barium reacts with oxygen to form barium oxide (BaO).
Reduction: Barium compounds can be reduced to elemental barium using reducing agents such as hydrogen.
Substitution: Barium can participate in substitution reactions, where it replaces another element in a compound.
Common Reagents and Conditions
Oxidation: Barium reacts with oxygen at elevated temperatures to form barium oxide.
Reduction: Barium compounds can be reduced using hydrogen gas at high temperatures.
Substitution: Barium can replace other metals in compounds under appropriate conditions.
Major Products Formed
Oxidation: Barium oxide (BaO)
Reduction: Elemental barium (Ba)
Substitution: Various barium-containing compounds, depending on the reactants used.
Scientific Research Applications
Barium-132 has several scientific research applications, including:
Biology: Utilized in studies involving the biological effects of barium and its compounds.
Mechanism of Action
The mechanism of action of barium-132 depends on its specific application. In medical imaging, for example, barium-132 is used to produce barium-133, which emits gamma radiation. This radiation can be detected by imaging equipment, allowing for the visualization of internal structures. The molecular targets and pathways involved vary depending on the specific use of the isotope .
Comparison with Similar Compounds
Similar Compounds
Barium-130: Used in the production of barium-131 and cesium-131 for brachytherapy.
Barium-134: Utilized in nuclear physics experiments.
Barium-135: Used to validate the use of spinor symmetry.
Barium-136: Employed in photon scattering studies.
Barium-137: Used in relativistic coupled cluster experiments.
Barium-138: Studied in the context of r- and s-processes in stars.
Uniqueness of Barium-132
Barium-132 is unique in its ability to be used for the production of barium-133, which is a valuable gamma reference source. This makes barium-132 particularly important in applications requiring precise gamma radiation measurements .
Properties
CAS No. |
15065-85-7 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





